molecular formula C12H5N5O10S B7773249 1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide CAS No. 34112-76-0

1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide

Cat. No. B7773249
CAS RN: 34112-76-0
M. Wt: 411.26 g/mol
InChI Key: VPZVHMFYDGAXEW-UHFFFAOYSA-N
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Description

1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide is a useful research compound. Its molecular formula is C12H5N5O10S and its molecular weight is 411.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Studies and Synthesis : Novel substituted 1-nitro-10H-phenothiazines, including derivatives of 10H-phenothiazine-5,5-dioxides, were synthesized and tested for their antimicrobial activities. These compounds showed significant in vitro activity against selected strains of bacteria and fungi (Jangid et al., 2019).

  • Reactions with Sulfuryl Chloride and Chlorosulfonic Acid : A study explored the reactions of phenothiazines with sulfuryl chloride and chlorosulfonic acid. It was found that phenothiazine 5,5-dioxide reacts with chlorosulfonic acid to form 3,7-disulfophenothiazine 5,5-dioxide, highlighting interesting chemical transformations (Fujimoto, 1959).

  • Applications in OLEDs : Phenothiazine dioxide-containing derivatives, including 10-phenyl-10H-phenothiazine-5,5-dioxide, were used as host materials for thermally activated delayed fluorescence OLEDs. These materials demonstrated high efficiency in blue, green, and yellow OLEDs (Guo et al., 2020).

  • Synthesis and Pharmacological Use : The synthesis of 10H-phenothiazines from 2-aminobenzenethiol and o-halonitrobenzenes was reported, yielding 10H-phenothiazine-5,5-dioxides. These compounds were evaluated for antioxidant and antimicrobial activity, showcasing their potential in pharmacological applications (Gautam et al., 2010).

  • Antioxidative and Antimicrobial Properties : Another study synthesized 10H-phenothiazines and evaluated them for antioxidative and antimicrobial properties. The compounds included 10H-phenothiazine-5,5-dioxides, indicating their potential in biomedical research (Gautam et al., 2012).

  • Crystal Structure Analysis : The crystal structure of 10-(prop-1-yn-1-yl)-10H-phenothiazine 5,5-dioxide was analyzed, revealing insights into its chemical behavior and potential applications in material science (Umezono & Okuno, 2013).

  • Synthesis of Fluorinated Phenothiazines : Research on the synthesis of fluorinated 10H-phenothiazines and their sulfone derivatives, including 10H-phenothiazine-5,5-dioxides, was conducted. These compounds were tested for antimicrobial activities, contributing to the field of medicinal chemistry (Dixit et al., 2008).

  • Fluorescent Properties : A study on 3,7-di-aryl substituted 10H-phenothiazine derivatives, including their optical behaviors, was conducted. These compounds showed potential in manufacturing fluorescent organic nanoparticles and near-IR dyes (Hsieh et al., 2015).

properties

IUPAC Name

1,3,7,9-tetranitro-10H-phenothiazine 5,5-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5N5O10S/c18-14(19)5-1-7(16(22)23)11-9(3-5)28(26,27)10-4-6(15(20)21)2-8(17(24)25)12(10)13-11/h1-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZVHMFYDGAXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1[N+](=O)[O-])NC3=C(C=C(C=C3S2(=O)=O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5N5O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389352
Record name 1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide

CAS RN

34112-76-0
Record name 1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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